(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
“(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains a bromophenyl group, a thiophenyl group, and a piperidinyl group attached to a methanone .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and thiophenyl groups are aromatic, while the piperidinyl group is a cyclic amine . The exact structure would depend on the specific positions of these groups on the methanone .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Bromophenyls, thiophenyls, piperidines, and ketones all have distinct properties, and the properties of the final compound would be a combination of these .
Scientific Research Applications
Chemosensing Applications
The compound has been utilized in the development of conjugated microporous polymers (CMPs) for chemosensing applications. These CMPs, with extended π-conjugation and high surface area, are capable of selectively sensing amines. The presence of functional groups like bromophenyl can enhance the fluorescence of aliphatic amines and perform fluorescence quenching for aromatic amines, making it a valuable tool for detecting and differentiating between various types of amines .
Antimicrobial Activity
In the field of antimicrobial research, derivatives of the compound have shown promise. Specifically, the bromophenyl moiety has been incorporated into structures that exhibit potent antimicrobial activity. These structures have been tested against a range of bacterial strains, and certain derivatives have emerged as particularly effective, indicating the potential of (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone as a scaffold for developing new antibacterial agents .
Drug Discovery
The compound’s structure is conducive to drug discovery, especially as a framework for developing novel therapeutic agents. Its derivatives have been explored for their biological potential, including as inhibitors for HIV-1. The bromophenyl group plays a crucial role in the efficacy of these derivatives, suggesting that further exploration could lead to new drugs with significant anti-HIV activity .
Optoelectronic Properties Tuning
The bromophenyl group within the compound is instrumental in tuning optoelectronic properties when incorporated into polymers. This tuning capability is essential for applications in semiconductors, light-harvesting antennas, and other electronic devices where specific optical and electronic properties are required .
Gas Storage
CMPs containing the bromophenyl group have been investigated for their potential in gas storage applications. The compound’s structure contributes to the creation of materials with high porosity and surface area, which are critical characteristics for efficient gas storage .
Heterogeneous Catalysis
The compound has been applied in the synthesis of materials used in heterogeneous catalysis. The bromophenyl moiety can be part of catalysts that facilitate various chemical reactions, potentially leading to more efficient and environmentally friendly processes .
Fluorescent Chemosensors
The compound’s derivatives can act as fluorescent chemosensors, particularly useful in environmental monitoring and diagnostics. The ability to detect specific chemicals through changes in fluorescence can be applied in the detection of pollutants or hazardous substances .
Light-Harvesting Materials
Incorporating the compound into light-harvesting materials can improve their performance. The bromophenyl group can contribute to the absorption and emission properties of these materials, which is beneficial for solar energy applications and the development of more efficient photovoltaic devices .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other structurally related compounds, leading to changes in cellular processes .
Biochemical Pathways
It is plausible that it may influence a variety of pathways, given the broad range of biological activities exhibited by similar compounds .
Pharmacokinetics
Related compounds have been found to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Based on the activities of structurally related compounds, it may have a range of effects, such as inducing apoptosis in certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity .
Future Directions
properties
IUPAC Name |
(2-bromophenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c17-14-5-2-1-4-13(14)16(19)18-9-7-12(8-10-18)15-6-3-11-20-15/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCREGXJPCWNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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